![molecular formula C11H5Cl2NO4 B1622147 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride CAS No. 380871-34-1](/img/structure/B1622147.png)
5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride consists of a furan ring attached to a carbonyl chloride group and a 2-chloro-5-nitrophenyl group. For a detailed molecular structure analysis, it would be best to refer to specialized databases or software that can provide 3D molecular structures.Scientific Research Applications
Comprehensive Analysis of 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl Chloride Applications
5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each within its own dedicated section.
Thermodynamic Property Analysis: The thermodynamic properties of compounds similar to 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride have been studied to understand their nature and behavior under different conditions. These properties are crucial for optimizing synthesis and purification processes .
Pharmaceutical Industry: Compounds with a nitrophenyl-furan fragment have shown a range of biological activities, making them valuable in the development of new pharmaceuticals. They can be used as intermediates in the synthesis of anti-tuberculosis and antifungal drugs .
Agricultural Chemistry: Furfural oximes, which share a similar structure with our compound of interest, are utilized as soil nitrification inhibitors. This application is significant in controlling nitrogen levels in soil, thus aiding in agricultural productivity .
Synthesis of Heterocyclic Compounds: The compound can serve as a precursor in the synthesis of nitrogen-containing heterocyclic compounds. These compounds are essential in the diversification of products used in chemical industries .
Biological Activity Exploration: Arylfurane compounds exhibit a variety of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The presence of nitro and carbonyl groups in 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride could potentially extend its practical usage in exploring these biological activities .
Green Chemistry: The compound could be involved in multicomponent reactions, such as the Bidginelli reaction, which aligns with the principles of green chemistry by saving resources and minimizing waste .
Biochemical Function Understanding: Studying the thermodynamic properties and biochemical functions of such compounds can lead to a deeper understanding of their roles in biological systems and their potential therapeutic effects .
Material Science: The intrinsic properties of this compound, such as its thermodynamic characteristics, could make it suitable for creating materials with specific desired properties, especially in the field of organic electronics where furan derivatives are often used .
Safety And Hazards
The safety data sheet (SDS) for 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is categorized as a skin corrosive/irritant (Category 1 B), serious eye damage/eye irritant (Category 1), and specific target organ toxicant (single exposure, Category 3, Target Organs - Respiratory system) .
properties
IUPAC Name |
5-(2-chloro-5-nitrophenyl)furan-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2NO4/c12-8-2-1-6(14(16)17)5-7(8)9-3-4-10(18-9)11(13)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBNEDSLYXBEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403659 | |
Record name | 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride | |
CAS RN |
380871-34-1 | |
Record name | 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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